molecular formula C7H5BrFNO3 B1526658 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene CAS No. 1137869-91-0

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Cat. No.: B1526658
CAS No.: 1137869-91-0
M. Wt: 250.02 g/mol
InChI Key: BLGZBPZOEMCFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3. It is a substituted benzene derivative, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Adding a bromine atom to the benzene ring through the reaction with bromine in the presence of a catalyst like iron(III) bromide.

    Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Methoxylation: Introducing a methoxy group via the reaction with methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine facilitates nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid under acidic conditions.

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Major Products

    Reduction: 5-Bromo-1-fluoro-3-methoxy-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is used in scientific research for:

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: As a building block for the synthesis of novel materials with unique properties.

    Biological Studies: Investigating the effects of substituted benzene derivatives on biological systems.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-difluoro-2-nitrobenzene
  • 1-Bromo-2-fluoro-3-methoxy-5-nitrobenzene
  • 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Uniqueness

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the methoxy and nitro groups, makes it a versatile intermediate for various chemical transformations and applications in research.

Properties

IUPAC Name

5-bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGZBPZOEMCFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728473
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137869-91-0
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137869-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoro-2-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-1,3-difluoro-2-nitrobenzene (Compound 146H, 2.00 g, 8.40 mmol) in MeOH (15.0 mL) was added potassium hydroxide (504 mg, 8.98 mmol). The reaction was stirred at 90° C. for 1 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with EtOAc (15 mL), washed with water (10 mL), washed with brine (10 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow solid. The crude material was purified by silica gel chromatography on an ISCO combi-flash Rf system using Heptane/EtOAc (100:0→70:30) as eluent to yield the desired product as a light yellow solid 1.75 g (83% yield). 1H NMR (CDCl3, 400 MHz): δ=3.95 (s, 3 H), 7.01 (s, 1 H), 7.05 (dd, J=8.59, 1.77 Hz, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-1,3-difluoro-2-nitrobenzene (2.7 g, 11.3 mmol) in methanol (20 mL) was added potassium hydroxide (680 mg, 12 mmol). The reaction mixture was refluxed at 90° C. for 1 h. It was then concentrated, diluted to ethyl acetate and washed by water and brine. The mixture was then purified by flash column to give the product as red oil (1.8 g, 63%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.94 (s, 3H) 7.01 (s, 1H) 7.04 (d, J=8 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.